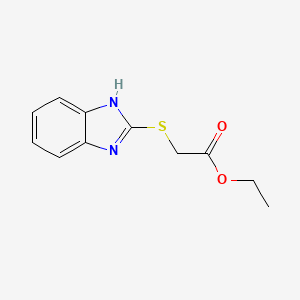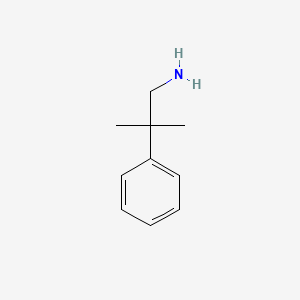
2-甲基-2-苯基丙-1-胺
概述
描述
“2-Methyl-2-phenylpropan-1-amine” is a compound with the CAS Number: 21404-88-6 . It has a molecular weight of 149.24 and is known to be a liquid in its physical form . It is classified as a phenethylamine .
Synthesis Analysis
A study has reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Another method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry has been developed .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-phenylpropan-1-amine” is 1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This compound is a structural isomer of amphetamine .
Chemical Reactions Analysis
“2-Methyl-2-phenylpropan-1-amine” and its analogs are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .
Physical And Chemical Properties Analysis
“2-Methyl-2-phenylpropan-1-amine” has a molecular weight of 149.24 . It is a liquid in its physical form .
科学研究应用
NMR 光谱在物质鉴定中的应用
2-甲基-2-苯基丙-1-胺已被纳入关于各种精神活性物质的 1H NMR 光谱的研究中,包括一系列苯乙胺和苄基苯乙胺。此类光谱的汇编有助于法医和减害组织识别这些化合物,其中一些化合物偶尔会出现 (Chapman, 2017)。
立体选择性和动力学控制
研究已经探索了使用酒石酸制备相关化合物(例如(1-甲基-2-苯基)-乙胺)的纯对映异构体。这项研究对制药行业和有机化学研究做出了重大贡献,为外消旋化合物的有效、快速和实用的拆分方法提供了见解 (Dombrády et al., 2019)。
有机合成进展
该化合物与路易斯酸催化的环丙烷与胺亲核试剂的开环有关。该过程以温和的条件、对映纯度的保持以及在重要抑制剂的对映选择性合成中的应用而著称 (Lifchits & Charette, 2008)。
酶促拆分和生物胺化
使用 omega 转氨酶研究了 α-手性醛(例如 2-苯基丙醛衍生物)的动态动力学拆分。这项研究对于生产光学纯 β-手性伯胺至关重要,并强调了培养基和底物工程在实现高光学纯度中的重要性 (Fuchs et al., 2014)。
手性光学活性分子的微生物合成
2-甲基-2-苯基丙-1-胺参与了手性芳香族化合物的立体选择性微生物制备。已经采用各种微生物生物转化从前手性化和/或外消旋底物制备光学纯分子,为生物催化和手性化学领域做出了重大贡献 (Contente et al., 2012)。
安全和危害
属性
IUPAC Name |
2-methyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSGTPMVOJFVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276876 | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropan-1-amine | |
CAS RN |
21404-88-6 | |
| Record name | 21404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

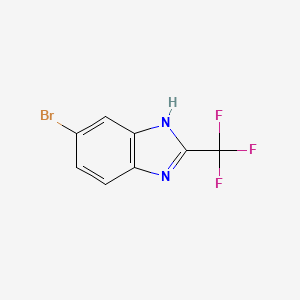
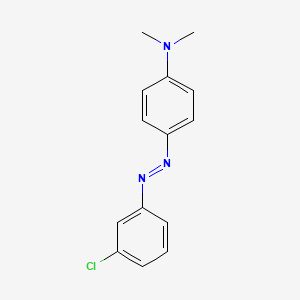
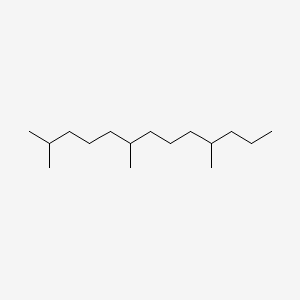

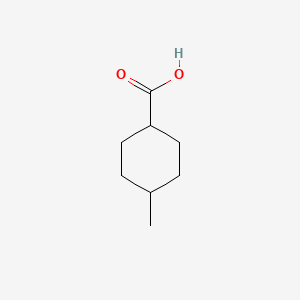
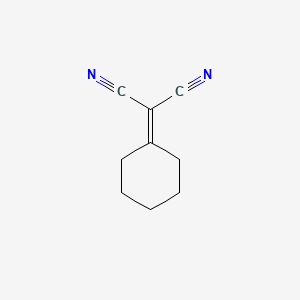
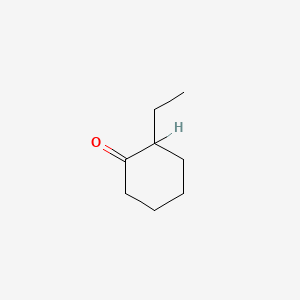

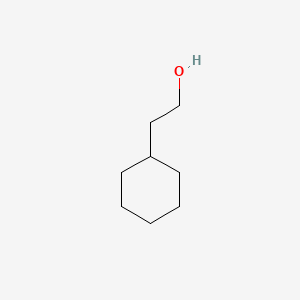
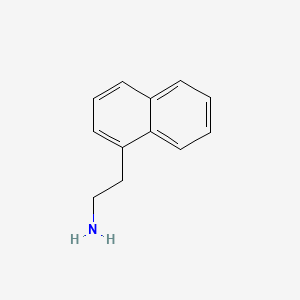
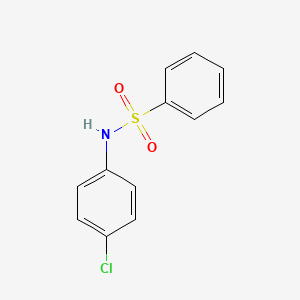
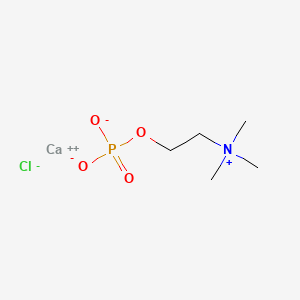
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
